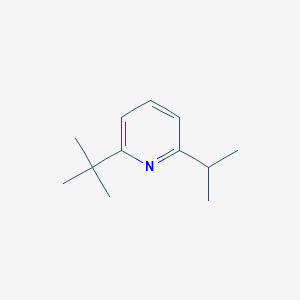

2-t-Butyl-6-isopropylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE: is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the second position and an iso-propyl group at the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with tert-butyl chloride and iso-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced pyridine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl and iso-propyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed:

Oxidation: Pyridine N-oxides

Reduction: Reduced pyridine derivatives

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and iso-propyl groups influences its binding affinity and selectivity towards these targets . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

2,6-DI-TERT-BUTYLPYRIDINE: Similar in structure but with two tert-butyl groups instead of one tert-butyl and one iso-propyl group.

2-TERT-BUTYLPYRIDINE: Lacks the iso-propyl group, making it less sterically hindered.

6-ISO-PROPYLPYRIDINE: Lacks the tert-butyl group, affecting its chemical reactivity and physical properties.

Uniqueness: 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE is unique due to the combination of both tert-butyl and iso-propyl groups on the pyridine ring. This unique substitution pattern imparts distinct steric and electronic properties, making it valuable in various chemical and industrial applications .

Biological Activity

2-t-Butyl-6-isopropylpyridine is a nitrogen-containing heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including pharmacology and agriculture. Understanding its biological properties can provide insights into its potential therapeutic uses and mechanisms of action.

- Molecular Formula : C12H19N

- Molecular Weight : 191.29 g/mol

- IUPAC Name : 2-tert-butyl-6-isopropylpyridine

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, although further studies are needed to elucidate the mechanisms involved.

- Neuroprotective Effects : Some investigations have pointed to potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of cell cycle regulators.

- Neuroprotective Mechanism : The compound might exert its effects by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

A study conducted by demonstrated that this compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than many standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In vitro studies reported in highlighted the compound's ability to inhibit the proliferation of several cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 20 µM

These findings suggest that this compound may interfere with cancer cell metabolism or induce apoptosis.

Neuroprotective Effects

Research published in recent journals indicates that this compound may protect neuronal cells from oxidative damage. In a model using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls.

Properties

CAS No. |

5402-34-6 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2-tert-butyl-6-propan-2-ylpyridine |

InChI |

InChI=1S/C12H19N/c1-9(2)10-7-6-8-11(13-10)12(3,4)5/h6-9H,1-5H3 |

InChI Key |

UOGIEYUXHMMMSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.